ethyl 6-(4-methylbenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 6-(4-methylbenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex heterocyclic compound featuring a fused tricyclic core with nitrogen atoms at positions 1, 7, and 7. The structure includes a 4-methylbenzoyl substituent at position 6, a 2-methylpropyl (isobutyl) group at position 7, and an ethyl ester moiety at position 8.
Properties
IUPAC Name |
ethyl 6-(4-methylbenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4/c1-5-34-26(33)20-14-19-22(27-21-8-6-7-13-29(21)25(19)32)30(15-16(2)3)23(20)28-24(31)18-11-9-17(4)10-12-18/h6-14,16H,5,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLKPHJFKAMRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(4-methylbenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the functional groups. Key steps may include:
Cyclization Reactions: Formation of the tricyclic core through cyclization reactions.
Functional Group Introduction: Addition of the 4-methylbenzoyl and 2-methylpropyl groups under controlled conditions.
Esterification: Formation of the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-methylbenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 6-(4-methylbenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[840
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its tricyclic structure could be useful in the development of new materials with unique properties.
Biological Studies: The compound can be used to study biological pathways and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism by which ethyl 6-(4-methylbenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with derivatives bearing modifications to the benzoyl, alkyl, or ester groups. Below is a detailed comparison with two analogs (from and ) and a hypothetical analysis of the target compound:
Table 1: Structural and Physicochemical Comparison
*XLogP3: Predicted octanol-water partition coefficient (lipophilicity). †Estimated based on analog 1. ‡Estimated via substituent contributions (e.g., benzyl increases lipophilicity vs. methoxypropyl).
Key Observations:
The isobutyl group (target compound) vs. benzyl (Analog 2) impacts molecular weight and hydrophobicity.
Physicochemical Properties: Lipophilicity: Analog 2 (XLogP3 ~3.5) is more lipophilic than the target compound (~3.1) and Analog 1 (2.7), suggesting differences in solubility and bioavailability.
Hydrogen Bonding :
All compounds share six hydrogen bond acceptors (N and O atoms), enabling similar interactions with biological targets or crystal packing motifs .
Research Findings and Implications
- Synthetic Accessibility : Analogs like those in Table 1 are synthesized via multi-step routes involving condensation reactions and cyclization, as seen in and . The target compound likely follows a similar pathway, with the 4-methylbenzoyl group introduced via acylation .
- Crystallographic Analysis : Tools like SHELX and ORTEP () are critical for resolving the tricyclic core’s puckering and hydrogen-bonding networks, which influence stability and reactivity .
- Biological Relevance : While direct activity data for the target compound is unavailable, structurally related triazatricyclo derivatives are explored for kinase inhibition or antimicrobial properties. Substituent variations (e.g., benzyl vs. isobutyl) could modulate target selectivity .
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of triazatricyclo compounds characterized by a unique bicyclic structure that may influence its biological activity. The presence of functional groups such as the imino and carboxylate moieties is critical for its interaction with biological targets.
Structural Formula
The structural formula can be represented as follows:
This formula highlights the presence of nitrogen atoms in the triazatricyclo structure, which is significant for its reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that compounds similar to ethyl 6-(4-methylbenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exhibit antimicrobial properties. For instance, studies have shown that derivatives of triazatricyclo compounds can inhibit bacterial growth and possess antifungal activity.
Anticancer Activity
Recent findings suggest that this compound may have potential as an anticancer agent. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Potential effects on neuroreceptors |
Case Study 1: Anticancer Effects
A study published in a peer-reviewed journal evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound activated caspase pathways leading to apoptosis.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective potential of this compound in models of neurodegeneration. It was found that treatment with the compound improved survival rates of neurons exposed to oxidative stress by modulating AMPA receptor currents in rat cerebellum Purkinje cells . This suggests a possible therapeutic role in conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
